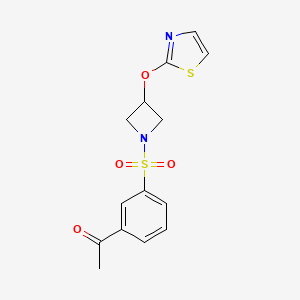
1-(3-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone , also known by its chemical formula C₁₁H₁₃NO , is a synthetic organic compound. Its molecular weight is approximately 175.23 g/mol . The compound features a thiazole ring, an azetidine ring, and a sulfonyl group, making it intriguing for medicinal chemistry research.
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of the thiazole ring, azetidine ring, and subsequent sulfonylation. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Notably, the benzo[d]thiazol-2-yloxy moiety plays a crucial role in the overall synthesis.
Molecular Structure Analysis
The molecular structure of 1-(3-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone consists of the following components:
- A thiazole ring (linked to the azetidine ring)
- An azetidine ring (containing the sulfonyl group)
- A phenyl group attached to the azetidine ring
Chemical Reactions Analysis
Researchers have investigated the reactivity of this compound. It participates in various reactions, including nucleophilic substitutions, acylations, and cyclizations. Understanding its reactivity profile is essential for designing derivatives with improved properties.
Physical And Chemical Properties Analysis
- Physical State : Solid
- Melting Point : Varies (depending on crystalline form)
- Solubility : Soluble in organic solvents (e.g., DMSO, acetone)
- Stability : Sensitive to light and moisture
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities :
- A study by Woulfe and Miller (1985) described the synthesis of azetidinyl derivatives, showing significant activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985).
- Parvez et al. (2010) synthesized N-thiazole, 3-phenyl, 4-substituted phenyl azetidine-2-ones and evaluated their antibacterial activities, indicating a significant correlation between structure and activity (Parvez et al., 2010).
- Bhadraiah et al. (2020) conducted a study on thiazolo-pyrimidine analogues, which showed broad-spectrum antibacterial and antifungal properties (Bhadraiah et al., 2020).
Synthesis and Characterization for Antimicrobial Applications :
- Hussein et al. (2020) synthesized new thiazolidinone and azetidinone analogues based on thiazole moieties, which exhibited significant antimicrobial activity against multidrug-resistant strains (Hussein et al., 2020).
- Patel and Mistry (2004) synthesized novel sulphonamides and evaluated their antibacterial efficacy, further highlighting the potential of these compounds in antimicrobial applications (Patel & Mistry, 2004).
Molecular Docking and Cancer Research :
- Bashandy (2015) described the synthesis of novel sulfonamides and their evaluation against human liver cancer, providing insights into the potential anticancer applications of these compounds (Bashandy, 2015).
Total Synthesis and Structural Analysis :
- Reeve and Coley (1979) discussed the total synthesis and structural analysis of related compounds, contributing to the understanding of their chemical properties (Reeve & Coley, 1979).
Safety And Hazards
- Combustibility : Classified as a combustible solid (Storage Class Code 11)
- WGK : Water hazard class 3 (moderately hazardous)
- Flash Point : Not applicable (due to solid state)
Orientations Futures
Future research should focus on:
- Biological Activity : Investigate its potential as a drug candidate (e.g., anti-inflammatory, anticancer, or antimicrobial properties).
- Derivatives : Design and synthesize derivatives to enhance selectivity and efficacy.
- Toxicology : Assess safety profiles and potential adverse effects.
Please note that this analysis is based on available information, and further studies are necessary to uncover the full potential of this compound. For more detailed insights, consult relevant scientific literature12.
Propriétés
IUPAC Name |
1-[3-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-10(17)11-3-2-4-13(7-11)22(18,19)16-8-12(9-16)20-14-15-5-6-21-14/h2-7,12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYZIUPTYDMCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2918524.png)
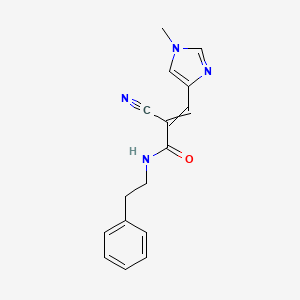
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2918529.png)
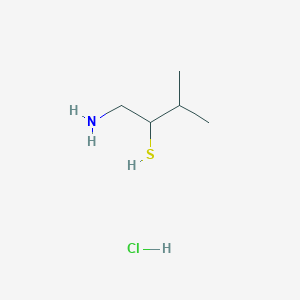
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-sulfamoylphenyl)prop-2-enamide](/img/structure/B2918532.png)
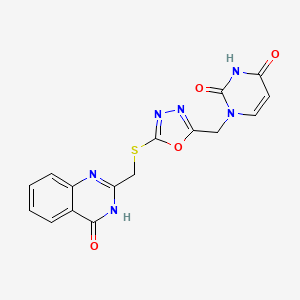
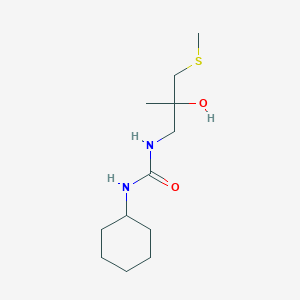
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2918537.png)
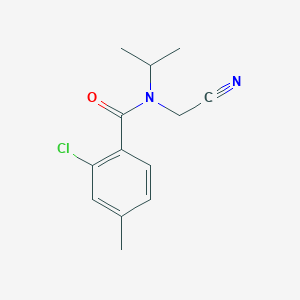
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2918541.png)
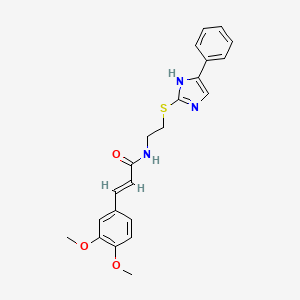
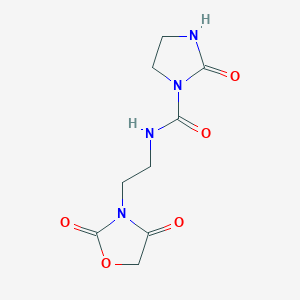
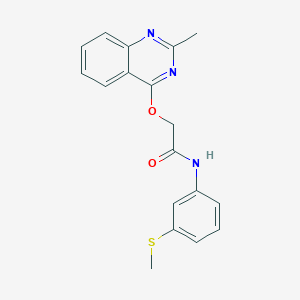
![2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B2918546.png)